1,4-Oxazepan-5-one oxime 1,4-Oxazepan-5-one oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC14039857
InChI: InChI=1S/C5H10N2O2/c8-7-5-1-3-9-4-2-6-5/h8H,1-4H2,(H,6,7)
SMILES:
Molecular Formula: C5H10N2O2
Molecular Weight: 130.15 g/mol

1,4-Oxazepan-5-one oxime

CAS No.:

Cat. No.: VC14039857

Molecular Formula: C5H10N2O2

Molecular Weight: 130.15 g/mol

* For research use only. Not for human or veterinary use.

1,4-Oxazepan-5-one oxime -

Specification

Molecular Formula C5H10N2O2
Molecular Weight 130.15 g/mol
IUPAC Name N-(2,3,6,7-tetrahydro-1,4-oxazepin-5-yl)hydroxylamine
Standard InChI InChI=1S/C5H10N2O2/c8-7-5-1-3-9-4-2-6-5/h8H,1-4H2,(H,6,7)
Standard InChI Key VVJCJRRDIRFZIW-UHFFFAOYSA-N
Canonical SMILES C1COCCN=C1NO

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 1,4-oxazepan-5-one oxime consists of a seven-membered oxazepane ring with a ketone group at position 5 and an oxime functional group (-NOH) substituting the carbonyl oxygen. This configuration introduces both rigidity and reactivity, facilitating interactions with biological targets . Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 1,4-Oxazepan-5-one Oxime

PropertyValueSource
CAS Number10341-26-1
Molecular FormulaC5H9NO2C_5H_9NO_2
Molecular Weight115.13 g/mol
Melting Point80–82°C
Boiling Point311.1°C at 760 mmHg
Density1.068 g/cm³
Flash Point142°C
SolubilityHygroscopic
SMILES NotationO=C1CCOCCN1

The compound’s hygroscopic nature necessitates careful storage under inert conditions . Its InChI key (OXDIYMHNQAWSCL-UHFFFAOYSA-N) and PubChem CID (7023020) provide standardized identifiers for database searches .

Synthesis and Derivative Formation

Synthetic routes to 1,4-oxazepan-5-one oxime often begin with chiral amino acids or propargylamines. Recent studies at İzmir Institute of Technology explored asymmetric synthesis using (R)-2-amino-2-(4-chlorophenyl)acetic acid as a starting material . Key steps include:

  • Protection of the Amino Group: Trityl chloride is employed to shield the amine functionality .

  • Reduction and Oxidation: Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to an alcohol, which is subsequently oxidized to an aldehyde using Dess-Martin periodinane .

  • Grignard Addition: Reaction with 3-chlorophenylmagnesium bromide introduces aromatic substituents .

  • Deprotection and Cyclization: Trifluoroacetic acid (TFA) removes the trityl group, but intramolecular cyclization to form the oxazepane ring has proven challenging, often requiring coupling reagents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) .

Despite these efforts, successful cyclization remains elusive, highlighting the need for optimized reaction conditions . Alternative methods involve nucleophilic substitutions and ring-opening reactions of epoxides.

Applications in Medicinal Chemistry

1,4-Oxazepan-5-one oxime’s versatility stems from its ability to mimic peptide backbones and interact with biological targets. Notable applications include:

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing inhibitors of protein-protein interactions, particularly between tumor suppressor p53 and oncoprotein MDM2 . By occupying MDM2’s hydrophobic pocket (Phe19, Trp23, Leu26), derivatives could reactivate p53-mediated apoptosis in cancer cells .

Central Nervous System (CNS) Modulation

Structural analogs exhibit affinity for GABAₐ receptors, suggesting potential anxiolytic or sedative properties. The oxime group’s hydrogen-bonding capability may enhance binding to enzymatic active sites, though specific mechanisms remain under investigation.

ParameterSpecificationSource
Hazard CodesXi (Irritant)
RIDADR ClassificationPG 3
Storage ConditionsDry, inert atmosphere
IncompatibilitiesOxidizing agents

The compound’s irritant properties necessitate personal protective equipment (PPE) during handling. Its hygroscopicity requires desiccated storage to prevent decomposition .

Recent Advances and Future Directions

Recent academic work has focused on derivatizing the oxazepane core with ester or benzyloxy groups to enhance bioavailability . For example, coupling with (E)-5-(benzyloxy)pent-2-enoic acid yielded intermediates with improved solubility, though cyclization hurdles persist . Future research should prioritize:

  • Catalyst Development: Enantioselective catalysts to streamline asymmetric synthesis.

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles.

  • Computational Modeling: Predicting binding modes against MDM2 and other targets.

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